molecular formula C10H10O2 B3032680 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol CAS No. 35697-13-3

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Cat. No.: B3032680
CAS No.: 35697-13-3
M. Wt: 162.18 g/mol
InChI Key: PBXHQVCPIWPYOZ-UHFFFAOYSA-N
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Description

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is a chemical compound with the molecular formula C10H10O2 and a molecular weight of 162.19 g/mol. It is a brown powder with a melting point of 0-8°C and is soluble in organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1,2,7,7a-tetrahydronaphthalene derivatives in the presence of oxidizing agents.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that involve the use of catalysts and controlled reaction conditions to ensure high yield and purity. The production process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) or metal hydrides such as lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can be carried out using halogenating agents like bromine (Br2) or iodine (I2).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of hydroxylated derivatives.

  • Substitution: Substitution reactions can produce halogenated derivatives of the compound.

Scientific Research Applications

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in the study of biological systems and as a potential inhibitor of certain enzymes.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1a,2,7,7a-tetrahydronaphtho[2,3-b]oxiren-3-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes and biological functions.

Comparison with Similar Compounds

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol is structurally similar to other naphtho[2,3-b]oxiren-3-ols, but it has unique properties that distinguish it from its counterparts. Some similar compounds include:

  • Naphtho[2,3-b]thiirene

  • 1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol

  • 3,4,5,6,9,9-Hexahydro-1a,2,2a,3,6,6a,7,7a-tetrahydro-1H-1,2-benzothiazole

These compounds share similar structural features but differ in their functional groups and reactivity, leading to different applications and properties.

Properties

IUPAC Name

1a,2,7,7a-tetrahydronaphtho[6,7-b]oxiren-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-8-3-1-2-6-4-9-10(12-9)5-7(6)8/h1-3,9-11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXHQVCPIWPYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(O2)CC3=C1C=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40498624
Record name 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35697-13-3
Record name 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40498624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Alternatively, the 2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(substituted-amino)propoxy]-2,3-naphthalenediol isomer XXVII can be prepared from a 5,8-dihydro-1-naphthol of the structure ##STR34## prepared as described hereinbefore, by mixing a cooled solution (temperature less than about 30° C.) of 5,8-dihydro-1-naphthol in ethyl acetate with m-chloroperbenzoic acid and mixing the resulting slurry with a mixture of ethyl ether and aqueous sodium bicarbonate, to form 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol ##STR35## and reacting the 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol in tetrahydrofuran with aqueous perchloric acid at a temperature within the range of from about 0° to about 60° C., to form trans-5,6,7,8-tetrahydro-1,6,7-naphthalenetriol XXV which can be converted to the 2,3-trans-1,2,3,4-tetrahydro-5-[2,3-(epoxy)-propoxy]-2,3-naphthalenediol XXVI which in turn can be converted to the 2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-substituted amino)propoxy]-2,3-naphthalenediol XXVII in a manner similar to that described hereinbefore.
[Compound]
Name
2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(substituted-amino)propoxy]-2,3-naphthalenediol
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Synthesis routes and methods II

Procedure details

Alternatively, the 2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(alkylamino)propoxy]-2,3-naphthalenediol of formula II can be prepared from a 5,8-dihydro-1-naphthol of formula IX by mixing a cooled solution (temperature less than about 30° C.) of 5,8-dihydro-1-naphthol in ethyl acetate with m-chloroperbenzoic acid and mixing the resulting slurry with a mixture of ethyl ether and aqueous sodium bicarbonate, to form a 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol having the formula ##STR17## A 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol of formula XVI in tetrahydrofuran can be reacted with aqueous perchloric acid at a temperature within the range of from about 0° to about 60° C., to form a trans-5,6,7,8-tetrahydro-1,6,7-naphthalenetriol or formula XI which can be converted to the corresponding 2,3-trans-1,2,3,4-tetrahydro-5-[2,3-(epoxy)propoxy]-2,3-naphthanediol of formula XII, which in turn can be converted to the corresponding 2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(alkylamino)propoxy]-2,3-naphthalenediol of formula II using the procedures described above.
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2,3-trans-1,2,3,4-tetrahydro-5-[2-hydroxy-3-(alkylamino)propoxy]-2,3-naphthalenediol
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Synthesis routes and methods III

Procedure details

An amount of 25.0 g of m-chloroperbenzoic acid is added over 10 minutes to an ice-cooled solution of 14.6 g of 5,8-dihydro-1-naphthol (prepared as described in Org. Syn., Coll. Vol. IV. pg. 887) in 225 ml of ethyl acetate. After 16 hours at ambient temperature the slurry is poured into a cooled, stirred mixture of 300 ml each of ether and 10% sodium bicarbonate. After 15 minutes the organic phase is separated, washed with water, saturated salt solution and dried. Solvent removal gives an oil which is triturated with two 100 ml portions of boiling hexane. The residue is recrystallized from 150 ml of 1:1 hexane-ethyl acetate to give 6.6 g of 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol, melting point 143°-146° C. Two further recrystallizations of a small sample give the analytical sample melting point 149.5°-151° C.
Quantity
25 g
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Synthesis routes and methods IV

Procedure details

prepared as described hereinbefore, by mixing a cooled solution (temperature less than about 30°C.) of 5,8-dihydro-1-naphthol in ethyl acetate with m-chloroperbenzoic acid and mixing the resulting slurry with a mixture of ethyl ether and aqueous sodium bicarbonate, to form 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol ##SPC27##
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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